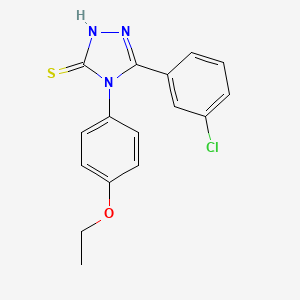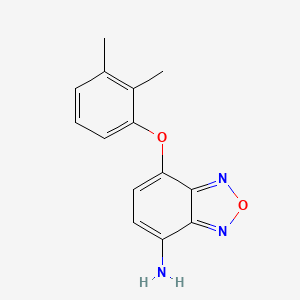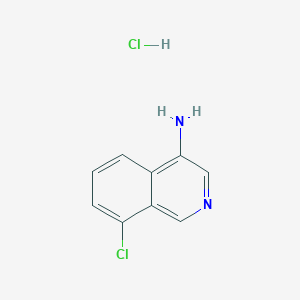
5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of triazole derivatives, which have been extensively studied for their diverse pharmacological activities.
科学的研究の応用
Novel Triazole Derivatives: A Patent Review (2008 – 2011)
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, are noted for their wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. This review emphasizes the importance of triazoles in the pharmaceutical industry, underlining their potential in addressing new diseases and resistant strains of bacteria and viruses. The continuous development of new triazoles is crucial for finding effective treatments for emerging health challenges, highlighting the need for innovative synthesis methods that are energy-efficient, sustainable, and aligned with green chemistry principles (Ferreira et al., 2013).
Biological Features of New 1,2,4-Triazole Derivatives
The exploration of 1,2,4-triazoles for synthesizing biologically active substances highlights their significance in modern chemistry. The research focuses on developing alternatives to classical synthesis methods, aiming to create derivatives with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This direction in scientific research underscores the versatility of 1,2,4-triazoles in chemical modeling and their potential uses. The comprehensive study of these derivatives opens new avenues for creating effective treatments for various conditions, demonstrating the ongoing innovation in the field of organic synthesis (Ohloblina, 2022).
Recent Achievements in Studying the Reactivity of 1,2,4-Triazole-3-Thione Derivatives
The study of 1,2,4-triazole-3-thione derivatives reveals their high antioxidant and antiradical activity, alongside a positive impact on biochemical processes in patients exposed to high doses of radiation. These compounds, compared to biogenic amino acids like cysteine, show promising chemical transformations. The research emphasizes the potential of 1,2,4-triazole-3-thiones in synthesizing new molecules with beneficial effects, highlighting the importance of continuous exploration in this chemical class for therapeutic applications (Kaplaushenko, 2019).
Synthesis and Physico-Chemical Properties of Triazole Derivatives
The synthesis and study of 1,2,4-triazole derivatives' physico-chemical properties demonstrate their wide application beyond the medical and pharmaceutical fields. These derivatives are used in various industries, including engineering, metallurgy, and agriculture, due to their roles as antioxidants, additives for fuels and oils, and corrosion inhibitors. This research underlines the multifaceted applications of 1,2,4-triazoles, showcasing their relevance not only in healthcare but also in addressing practical challenges across different sectors (Parchenko, 2019).
特性
IUPAC Name |
3-(3-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-2-21-14-8-6-13(7-9-14)20-15(18-19-16(20)22)11-4-3-5-12(17)10-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTXEJYGNZFVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone](/img/structure/B2963194.png)

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)
![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)


![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963211.png)
![N-allyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2963212.png)